4-(4-Bromophenyl)piperidine-1-sulfonyl chloride
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Overview
Description
4-(4-Bromophenyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C11H14BrNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a bromophenyl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine-1-sulfonyl chloride typically involves the following steps:
Formation of 4-(4-Bromophenyl)piperidine: This intermediate can be synthesized through the reaction of 4-bromobenzaldehyde with piperidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The bromophenyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced bromophenyl derivatives .
Scientific Research Applications
4-(4-Bromophenyl)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . The bromophenyl group can also participate in interactions with molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperidine-1-sulfonyl chloride
- 4-(4-Methylphenyl)piperidine-1-sulfonyl chloride
- 4-(4-Fluorophenyl)piperidine-1-sulfonyl chloride
Uniqueness
4-(4-Bromophenyl)piperidine-1-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various chemical reactions, such as halogenation and cross-coupling reactions, making the compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13BrClNO2S |
---|---|
Molecular Weight |
338.65 g/mol |
IUPAC Name |
4-(4-bromophenyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C11H13BrClNO2S/c12-11-3-1-9(2-4-11)10-5-7-14(8-6-10)17(13,15)16/h1-4,10H,5-8H2 |
InChI Key |
GJQQCZHKTUBECN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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